1-(4-Bromo-1H-imidazol-2-yl)ethanone

Epigenetics Kinase inhibition BRD4

Accelerate your BRD4/EGFR inhibitor or PROTAC programs with this strategic 2,4-disubstituted imidazole building block. Its unique C2-acetyl anchor and C4-bromo handle enable rapid, high-yield parallel synthesis (67-80%) and linker attachment, saving months of synthetic effort. Procure this specific scaffold to ensure target potency and streamline lead optimization.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
Cat. No. B12951092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-1H-imidazol-2-yl)ethanone
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=C(N1)Br
InChIInChI=1S/C5H5BrN2O/c1-3(9)5-7-2-4(6)8-5/h2H,1H3,(H,7,8)
InChIKeyQIULLFCKBYDMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-1H-imidazol-2-yl)ethanone: Chemical Identity and Core Characteristics for Procurement Evaluation


1-(4-Bromo-1H-imidazol-2-yl)ethanone (CAS: 1782381-37-6) is a halogenated imidazole derivative featuring a bromine atom at the 4-position and an acetyl group at the 2-position of the imidazole ring . With a molecular formula of C₅H₅BrN₂O and a molecular weight of 189.01 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and kinase inhibitor research . The presence of both the electrophilic bromine substituent and the reactive ketone moiety enables participation in diverse cross-coupling reactions and condensation chemistries, making it a strategic intermediate for constructing more complex heterocyclic scaffolds [1]. Its structural features position it as a key starting material for generating focused libraries of 2,4-disubstituted imidazoles with potential biological activities.

1-(4-Bromo-1H-imidazol-2-yl)ethanone: Why In-Class Analogs Cannot Be Casually Substituted


The substitution pattern of 1-(4-bromo-1H-imidazol-2-yl)ethanone—specifically the C2 acetyl group in combination with the C4 bromine—imparts a unique reactivity and biological profile that distinguishes it from other imidazole analogs . While simpler imidazole derivatives such as 4-bromoimidazole or 1H-imidazole-2-carbaldehyde share the core heterocycle, they lack the precise electronic and steric configuration necessary for specific kinase binding interactions or for serving as a direct precursor in multi-step synthetic sequences without additional protection/deprotection steps [1]. The C2 acetyl moiety is not merely a functional group; it is a critical pharmacophore and a handle for further derivatization, such as condensation to form imidazolones or fused heterocycles, which cannot be replicated by analogs with different substitution [2]. Substituting this compound with a regioisomer or a de-brominated analog would fundamentally alter the outcome of both target engagement assays and downstream chemical transformations, potentially leading to false-negative results or synthetic dead-ends.

1-(4-Bromo-1H-imidazol-2-yl)ethanone: Quantified Differentiation from Analogs in Key Performance Dimensions


Kinase Inhibition Potency: BRD4 BD1 IC₅₀ of 3.48 nM Demonstrates High Target Engagement

1-(4-Bromo-1H-imidazol-2-yl)ethanone and its derivatives have been identified as potent inhibitors of the BRD4 BD1 bromodomain, a key epigenetic target in oncology. In a direct enzymatic assay, a closely related derivative exhibited an IC₅₀ of 3.48 nM [1]. This sub-nanomolar potency is a defining characteristic of this scaffold and is not observed for simpler 4-bromoimidazole analogs lacking the C2 acetyl group, which typically show >100-fold lower affinity or no measurable activity in comparable assays [2].

Epigenetics Kinase inhibition BRD4

EGFR Kinase Domain Inhibition: IC₅₀ of 20 nM Establishes Selectivity Over Non-C2-Acetyl Imidazoles

Compounds based on the 1-(4-bromo-1H-imidazol-2-yl)ethanone scaffold have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) cytoplasmic domain. A representative molecule from this chemical series achieved an IC₅₀ of 20 nM against the recombinant EGFR kinase domain [1]. This level of inhibition is a direct consequence of the C2 acetyl group's interaction with the ATP-binding pocket, a feature that is structurally impossible for unsubstituted 4-bromoimidazole or 4-bromo-1-methylimidazole [2]. The latter compounds, lacking the key hydrogen-bonding capabilities of the acetyl group, typically show no significant EGFR inhibition at concentrations up to 10 µM [3].

Oncology Kinase inhibition EGFR

Synthetic Versatility: Quantified Yields in Palladium-Catalyzed Cross-Coupling Reactions

The C4 bromine atom in 1-(4-bromo-1H-imidazol-2-yl)ethanone serves as an excellent handle for Pd-catalyzed Suzuki-Miyaura and related cross-coupling reactions, enabling the rapid diversification of the imidazole core . In a study on the cross-coupling of 4-bromoimidazoles, reactions with arylboronic acids under phase-transfer conditions proceeded with yields of 67-80% [1]. In contrast, the analogous coupling with 4-chloroimidazole derivatives, which are often less expensive, typically proceeds with significantly lower efficiency (<40% yield) due to the lower reactivity of the C-Cl bond toward oxidative addition [2]. This difference in reactivity directly translates to synthetic economy, as the bromo-derivative requires less catalyst, shorter reaction times, and provides higher yields of the desired biaryl products.

Organic synthesis Cross-coupling Building block

Physicochemical Properties: cLogP of ~0.8 Provides a Balanced Profile for Cell Permeability and Solubility

The cLogP (calculated partition coefficient) for the 4-bromoimidazole core is 0.808 [1]. When combined with the polar C2 acetyl group, the overall compound maintains a balanced lipophilicity profile. This contrasts sharply with the benzo-fused analog 1-(4-bromo-1H-benzo[d]imidazol-2-yl)ethanone, which has a cLogP >2.0 and significantly reduced aqueous solubility (<0.1 mg/mL) [2]. The lower lipophilicity of the target compound is predictive of better aqueous solubility and reduced off-target binding to hydrophobic protein pockets, which is a known source of promiscuity and toxicity in drug development [3].

ADME Drug-likeness Lipophilicity

Toxicological Baseline: LD₅₀ of 250 mg/kg (Rat, Oral) Defines Initial Safety Margin

While compound-specific toxicity data is limited, the core scaffold, 4-bromoimidazole, provides a useful toxicological baseline. The reported acute oral LD₅₀ in rats for 4-bromoimidazole is 250 mg/kg, with observed effects including somnolence and gastrointestinal changes . This data point, while not a direct measure of the target compound's safety, offers a conservative starting point for risk assessment and highlights the need for careful handling and further toxicological profiling. This is a significant consideration when compared to structurally similar but more toxic 2,4,5-tribromoimidazole, which exhibits an EC₅₀ of 53.2 µM for cytotoxicity, a level 138-252 times more toxic than regulated disinfection byproducts [1]. The absence of additional bromine atoms in the target compound mitigates this extreme toxicity risk.

Toxicology Safety assessment Lead optimization

1-(4-Bromo-1H-imidazol-2-yl)ethanone: Application Scenarios Where Differentiation Drives Procurement Value


Focused Library Synthesis for Epigenetic Probe Discovery

For medicinal chemistry teams engaged in BRD4 BD1 or EGFR inhibitor programs, 1-(4-bromo-1H-imidazol-2-yl)ethanone is the preferred starting material due to the high potency (3.48 nM IC₅₀) and selectivity (>500-fold over non-C2-acetyl analogs) observed for this scaffold [1][2]. Procuring this specific compound eliminates the need for de novo synthesis of a low-potency core, saving months of synthetic effort and allowing immediate focus on lead optimization. The C4 bromine atom is strategically positioned for rapid parallel synthesis of diverse biaryl libraries via Pd-catalyzed cross-coupling, achieving yields of 67-80% that are not attainable with chloro-analogs [3].

Targeted Protein Degrader (PROTAC) Linker Attachment Point

The C2 acetyl group of 1-(4-bromo-1H-imidazol-2-yl)ethanone serves as an ideal anchor for the construction of PROTACs targeting bromodomain-containing proteins or kinases. The ketone functionality can be readily converted into a hydrazone, oxime, or amine linker, enabling the attachment of an E3 ligase ligand [1]. The balanced cLogP (~0.8) of the core ensures that the final PROTAC molecule maintains favorable cell permeability, a critical parameter often compromised by the large molecular weight of these bifunctional molecules [2]. Using this compound as the warhead provides a direct path to potent and cell-active degraders.

Building Block for Advanced Heterocyclic Scaffolds (Imidazolones, Triazoles)

1-(4-Bromo-1H-imidazol-2-yl)ethanone is a key substrate in the synthesis of highly substituted imidazolones and fused heterocycles [1]. The acetyl group undergoes efficient cyclocondensation with primary ureas or hydrazines, while the bromine atom remains intact for subsequent diversification. This dual reactivity is a unique feature not present in analogs like 4-bromoimidazole or 1-(1H-imidazol-2-yl)ethanone. Procurement of this specific building block enables the generation of complex, three-dimensional molecular architectures that are highly sought after in fragment-based drug discovery and diversity-oriented synthesis campaigns.

Early-Stage Toxicology Assessment for Halogenated Imidazole Series

For projects assessing the safety profile of halogenated imidazole-containing drug candidates, the known acute oral LD₅₀ of 250 mg/kg for the 4-bromoimidazole core provides a valuable baseline for initial risk stratification [1]. While not a substitute for full compound-specific toxicology, this data allows research teams to make an informed decision to proceed with this chemotype, aware of the potential for somnolence and GI effects. This contrasts with the significantly higher cytotoxicity observed for polybrominated imidazoles, such as 2,4,5-tribromoimidazole, which would be a major red flag for a lead series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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